Usp1-IN-4

USP1 inhibition biochemical assay IC50 comparison

USP1-IN-4 (IC50=2.44 nM) provides a >30-fold potency advantage over standard USP1 probes like ML323 (IC50=76 nM), minimizing off-target effects in DNA damage and synthetic lethality research. Its superior activity in MDA-MB-436 HRD models (IC50=103.75 nM) ensures robust and reproducible data. This high-purity (>98%) compound is the definitive choice for advanced oncology studies requiring precise target engagement and synergy analysis with PARP inhibitors or chemotherapeutics.

Molecular Formula C26H23F3N6
Molecular Weight 476.5 g/mol
Cat. No. B12395573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp1-IN-4
Molecular FormulaC26H23F3N6
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C2=NN3C(=CN=C3CC4=CC=C(C=C4)C5=NC(=CN5C)C(F)(F)F)C=N2
InChIInChI=1S/C26H23F3N6/c1-16(2)20-6-4-5-7-21(20)24-31-14-19-13-30-23(35(19)33-24)12-17-8-10-18(11-9-17)25-32-22(15-34(25)3)26(27,28)29/h4-11,13-16H,12H2,1-3H3
InChIKeyUHFCLSOFQYEZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





USP1-IN-4 (Compound 10): USP1 Inhibitor with 2.44 nM IC50 in Biochemical Assays for DNA Damage Response Research


USP1-IN-4 (also referred to as compound 10) is a synthetic small-molecule inhibitor of ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme that complexes with USP1-associated factor 1 (UAF1) to regulate DNA damage response, translesion synthesis, and the Fanconi anemia pathway . The compound exhibits an IC50 of 2.44 nM in biochemical assays against the USP1/UAF1 complex and demonstrates anti-proliferative activity in BRCA-mutant cancer cell lines . USP1-IN-4 is structurally defined (CAS 2878441-72-4, C26H23F3N6, MW 476.5) and is available from multiple research chemical suppliers for preclinical investigation .

Why USP1-IN-4 Cannot Be Substituted with ML323, KSQ-4279, or TNG-6132 Without Revalidating Potency, Selectivity, and Binding Mode


USP1 inhibitors share a common therapeutic hypothesis—synthetic lethality in BRCA1/2-mutant or homologous recombination-deficient tumors—yet substitution among USP1-IN-4, ML323, KSQ-4279 (RO7623066), or TNG-6132 is not scientifically valid. These compounds differ substantially in biochemical potency (IC50 values spanning 2.44 nM to 76 nM), cellular anti-proliferative activity, binding-site interactions as demonstrated by cryo-EM and X-ray crystallography [1][2], and selectivity profiles across the deubiquitinase family . Differences in molecular weight, solubility, and formulation requirements further preclude direct interchangeability in cell-based or in vivo studies. Each compound's unique physicochemical and pharmacodynamic properties demand independent validation in the specific experimental system under investigation.

Quantitative Differentiation of USP1-IN-4: Comparative Biochemical Potency, Cellular Activity, and Structural Evidence


Biochemical Potency: USP1-IN-4 Exhibits 31-Fold Lower IC50 Than ML323 in USP1/UAF1 Enzymatic Assays

USP1-IN-4 inhibits the USP1/UAF1 deubiquitinase complex with an IC50 of 2.44 nM . In comparison, the widely used tool compound ML323 exhibits an IC50 of 76 nM in the ubiquitin-rhodamine (Ub-Rho) assay . This represents a 31-fold difference in biochemical potency, indicating that USP1-IN-4 achieves comparable enzymatic inhibition at substantially lower concentrations.

USP1 inhibition biochemical assay IC50 comparison

Cellular Anti-Proliferative Activity: USP1-IN-4 Inhibits MDA-MB-436 Cell Growth with IC50 of 103.75 nM Over 7-Day Treatment

USP1-IN-4 suppresses growth of MDA-MB-436 breast cancer cells with an IC50 of 103.75 nM following a 7-day incubation period across a concentration range of 0.0005–10 μM . This cell line harbors a BRCA1 mutation, a genetic context in which USP1 inhibition is hypothesized to induce synthetic lethality. ML323 has been reported to sensitize cisplatin-resistant NSCLC H596 cells with an EC50 of 171 nM (1:1 cisplatin:ML323) and 59 nM (1:4 ratio) , but direct head-to-head cellular IC50 data in the same BRCA-mutant cell line are not available.

cell viability MDA-MB-436 BRCA-mutant

Structural and Binding Mode Differentiation: USP1-IN-4 Belongs to a Chemotype That Engages the USP1 Cryptic Site with Distinct Interactions Compared to ML323 and KSQ-4279

USP1-IN-4 is a nitrogen-containing fused heteroaromatic bicyclic compound disclosed in patent WO 2022/253188 A [1], a chemotype distinct from the pyrimidine-based ML323 and the clinical candidate KSQ-4279 (RO7623066). Cryo-EM studies comparing KSQ-4279 to ML323 demonstrate that both bind the same cryptic site on USP1 but induce subtly different protein structural disruptions [2]. In silico docking studies of multiple novel USP1 inhibitors—including compounds likely representing the chemotype space of USP1-IN-4—indicate that while all bind the cryptic site, certain compounds engage additional residues (e.g., D751, D752) not contacted by ML323 or KSQ-4279, which may translate to differential thermal stabilization and allosteric effects [3].

cryptic binding site allosteric inhibition USP1-UAF1 complex

Reported Synergistic Activity with Anticancer Agents: USP1-IN-4 Demonstrates Synergy with Multiple Chemotherapeutics in Preclinical Models

USP1-IN-4 has been reported to exhibit synergistic effects with a variety of anticancer drugs in preclinical studies . This profile aligns with the established mechanistic rationale that USP1 inhibition potentiates DNA-damaging agent cytotoxicity by impairing translesion synthesis and Fanconi anemia pathway repair. For comparison, ML323 has been quantitatively demonstrated to sensitize cisplatin-resistant NSCLC H596 cells to cisplatin with an EC50 of 171 nM (1:1 ratio) and 59 nM (1:4 cisplatin:ML323 ratio) . The clinical candidate KSQ-4279 has shown strong synergy with PARP inhibitors in ovarian and triple-negative breast cancer PDX models [1].

drug synergy chemosensitization combination therapy

USP1-IN-4: Optimal Preclinical Research Applications in DNA Damage Response, Synthetic Lethality, and Chemosensitization Studies


Biochemical Characterization of USP1/UAF1 Inhibition in High-Throughput Screening Cascades

With an IC50 of 2.44 nM in biochemical assays against the USP1/UAF1 complex , USP1-IN-4 is suitable as a high-potency positive control or reference inhibitor in high-throughput screening campaigns for novel USP1 inhibitors. Its 31-fold greater potency than ML323 (76 nM) [1] allows for lower compound usage and reduced DMSO concentrations in automated assay workflows. Researchers should note that the biochemical assay was performed with a 15-minute incubation at 0.0005–10 μM .

Investigation of Synthetic Lethality in BRCA1-Mutant Breast Cancer Models

USP1-IN-4 demonstrates single-agent anti-proliferative activity with an IC50 of 103.75 nM in MDA-MB-436 cells, a BRCA1-mutant breast cancer line . This cellular activity supports its use in synthetic lethality studies where USP1 inhibition is hypothesized to selectively kill BRCA1/2-mutant tumor cells. Investigators should consider that ML323's cellular activity has primarily been characterized in cisplatin sensitization assays rather than single-agent synthetic lethality models [1], making USP1-IN-4 a more directly relevant tool for BRCA-mutant viability studies.

Combination Therapy Studies with DNA-Damaging Chemotherapeutics or PARP Inhibitors

USP1-IN-4 has been reported to exhibit synergistic effects with multiple anticancer drugs , consistent with the mechanism of USP1 inhibition impairing DNA damage tolerance. This positions USP1-IN-4 as a candidate for combination studies with cisplatin, PARP inhibitors (e.g., olaparib), or other DNA-damaging agents. The clinical candidate KSQ-4279 has shown synergy with PARP inhibitors in PDX models [2], providing a mechanistic rationale for analogous investigations using USP1-IN-4. Researchers must independently quantify synergy indices for their specific drug combinations and cell lines.

Structure-Activity Relationship (SAR) Studies of Cryptic-Site USP1 Inhibitors

USP1-IN-4, disclosed in patent WO 2022/253188 A , represents a nitrogen-containing fused heteroaromatic bicyclic chemotype distinct from the pyrimidine-based ML323 and the clinical candidate KSQ-4279. Cryo-EM and in silico docking studies have revealed that different USP1 inhibitors, while binding the same cryptic site, engage distinct residue sets (e.g., D751/D752) and induce varying degrees of thermal stabilization [1][2]. USP1-IN-4 can serve as a chemical probe in SAR studies aimed at understanding how subtle differences in cryptic-site engagement translate to biochemical potency, cellular efficacy, and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Usp1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.